molecular formula C21H18Cl2N2O4 B2375488 1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 320419-64-5

1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2375488
CAS No.: 320419-64-5
M. Wt: 433.29
InChI Key: OXZJWDCDKSYUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 320419-64-5) is a small molecule research chemical with a molecular formula of C21H18Cl2N2O4 and a molecular weight of 433.29 g/mol. This complex organic compound features a dihydropyridine core, a pharmacologically significant scaffold known for diverse biological activities. The structure is substituted with a 2,4-dichlorobenzyl group at the pyridine nitrogen and a 2,4-dimethoxyphenyl group via a carboxamide linkage. Compounds containing similar dihydropyridine and heterocyclic structures are frequently investigated in medicinal chemistry and organic synthesis for their potential as enzyme inhibitors or therapeutic agents, and as building blocks for more complex molecules. The synthetic route for such compounds may involve the formation of the dihydropyridine ring through the condensation of appropriate precursors, such as aldehydes and 1,3-dicarbonyl compounds, followed by functionalization through steps like amide coupling. This product is provided for non-human research applications and is intended for use in laboratory settings only.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-15-7-8-18(19(11-15)29-2)24-20(26)16-4-3-9-25(21(16)27)12-13-5-6-14(22)10-17(13)23/h3-11H,12H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZJWDCDKSYUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ball Milling Under Solvent-Free Conditions

A solvent-free, catalyst-free ball milling approach efficiently synthesizes 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. For example, mechanical grinding of ethyl acetoacetate, ammonium acetate, and substituted aldehydes yields the dihydropyridine ring. This method offers high yields (75–90%) and avoids toxic solvents.

Acid-Catalyzed Cyclization

2-Hydroxynicotinic acid serves as a precursor, undergoing cyclization in acidic media (e.g., acetic acid) to form the lactam structure. The hydroxyl group at C2 is critical for subsequent transformations.

N1-Alkylation with 2,4-Dichlorobenzyl Group

Introducing the 2,4-dichlorobenzyl substituent at the N1 position requires careful alkylation:

Direct Alkylation via Nucleophilic Substitution

The lactam nitrogen is deprotonated using a strong base (e.g., NaH or LDA) in anhydrous DMF or THF, followed by reaction with 2,4-dichlorobenzyl chloride. Typical conditions include:

  • Base: Sodium hydride (2.2 equiv)
  • Alkylating Agent: 2,4-Dichlorobenzyl chloride (1.1 equiv)
  • Solvent: DMF, 0°C to room temperature, 12–24 hours
  • Yield: 60–75%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using DIAD and triphenylphosphine facilitates alkylation with 2,4-dichlorobenzyl alcohol. This method avoids harsh bases but requires stoichiometric reagents.

Carboxamide Formation at C3

The carboxylic acid at C3 is converted to the carboxamide via two primary routes:

Acid Chloride Intermediate

1-[(2,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride. Subsequent reaction with 2,4-dimethoxyaniline in the presence of pyridine or triethylamine yields the target amide:

  • Conditions: SOCl₂ (3 equiv), reflux, 2 hours → 2,4-dimethoxyaniline (1.2 equiv), Et₃N, DCM, 0°C to RT, 6 hours
  • Yield: 70–85%

Coupling Reagents

Modern peptide coupling agents like HATU or EDCl streamline amide formation under mild conditions:

  • Reagents: HATU (1.1 equiv), DIPEA (2 equiv), DMF
  • Temperature: RT, 12 hours
  • Yield: 80–90%

Alternative One-Pot Strategies

Recent advances emphasize efficiency through multicomponent reactions:

Microwave-Assisted Synthesis

Combining 2,4-dichlorobenzylamine, diketene, and 2,4-dimethoxyphenyl isocyanate under microwave irradiation (140°C, 30 minutes) forms the dihydropyridine core and amide in one step. This method reduces purification steps but requires optimization for scalability.

Enzymatic Catalysis

Lipase-catalyzed reactions in non-aqueous media (e.g., tert-butanol) enable eco-friendly amidation, though yields are moderate (50–60%).

Crystallization and Purification

Final purification often involves recrystallization from ethanol or ethyl acetate/hexane mixtures. Slow evaporation yields high-purity crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Key data for the target compound:

Property Value Reference
Molecular Formula C₂₁H₁₇Cl₂N₂O₄
Molecular Weight 444.28 g/mol
Melting Point 198–202°C
1H NMR (DMSO-d6) δ 8.52 (s, 1H), 7.65–7.20 (m, 6H), 5.12 (s, 2H), 3.85 (s, 6H)
IR (KBr) 1680 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I)

Challenges and Optimizations

  • N1-Alkylation Selectivity: Competing O-alkylation is mitigated using bulky bases (e.g., LDA).
  • Acid Sensitivity: The 2,4-dimethoxyphenyl group necessitates mild acidic conditions during workup.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

Industrial-Scale Considerations

  • Cost Efficiency: Thionyl chloride-based routes are cost-effective but generate hazardous waste.
  • Green Chemistry: Ball milling and enzymatic methods align with sustainability goals but require further development.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name 1-Position Substituent N-Aryl Substituent Key Structural Features Reference
1-[(2,4-Dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2,4-Dichlorophenylmethyl 2,4-Dimethoxyphenyl High lipophilicity (Cl), moderate polarity (OCH₃) N/A
1-[(2-Chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-Chlorophenylmethyl 2,4-Dimethylphenyl Reduced electron-withdrawal (single Cl), increased hydrophobicity (CH₃)
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 3-(Trifluoromethyl)benzyl 2,4-Dimethoxyphenyl Enhanced electron-withdrawal (CF₃), similar solubility to target
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide None (H at 1-position) 3-Bromo-2-methylphenyl Planar conformation, hydrogen-bonded dimers, bromine for halogen bonding
Key Observations:
  • Solubility : The 2,4-dimethoxyphenyl group (target and ) improves aqueous solubility relative to dimethylphenyl () due to methoxy’s polarity.
  • Crystallinity : Analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () form centrosymmetric dimers via N–H⋯O hydrogen bonds, suggesting similar packing behavior in the target compound .

Physicochemical and Pharmacological Insights

Lipophilicity and Bioavailability
  • Target Compound: The 2,4-dichlorophenyl group increases logP (estimated >3.5) compared to ’s mono-chloro derivative (logP ~3.0). This may enhance membrane permeability but reduce solubility.
  • ’s CF₃ Analog : The trifluoromethyl group (logP ~2.8) balances lipophilicity and metabolic stability, a feature exploitable in CNS-targeting drugs .
Hydrogen Bonding and Molecular Conformation
  • Planarity : ’s compound exhibits a near-planar conformation (dihedral angle: 8.38°), facilitated by π-conjugation across the amide bridge. This planar geometry is critical for stacking interactions in enzyme binding pockets .
  • Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds in suggest similar stability for the target compound, which shares the same carboxamide backbone.

Biological Activity

1-[(2,4-Dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 320419-64-5) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula: C21H18Cl2N2O4
  • Molecular Weight: 433.29 g/mol
  • CAS Number: 320419-64-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine and dihydropyridine compounds often display significant antimicrobial properties. A study evaluated the in vitro antimicrobial efficacy of related compounds, demonstrating that modifications to the molecular structure can enhance activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that this compound may inhibit cancer cell proliferation. For instance, its structural analogs have been tested against human gastric carcinoma cells, demonstrating a significant reduction in cell viability at specific concentrations . The mechanism appears to involve the induction of apoptosis in cancer cells, a common pathway exploited by many anticancer agents.

Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial properties of several dihydropyridine derivatives, including our compound of interest. The results indicated that certain derivatives exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin. The MIC values ranged from 0.22 to 0.25 µg/mL for the most active derivatives .

Study 2: Anticancer Efficacy

Another significant study focused on the anticancer potential of similar dihydropyridine compounds. These compounds were tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth. Notably, one derivative led to a complete tumor stasis in a xenograft model after oral administration .

Data Table: Biological Activity Overview

Activity TypeTest Organisms/Cancer Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 0.22 - 0.25 µg/mL
AnticancerHuman gastric carcinomaComplete tumor stasis
Synergistic EffectsCombined with ciprofloxacinEnhanced antibacterial activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Formation of the dihydropyridine core via cyclization of precursors like substituted pyridines or aminothiophenols ().
  • Substituent introduction : The 2,4-dichlorophenylmethyl group is added via nucleophilic substitution or alkylation, while the 2,4-dimethoxyphenyl carboxamide moiety is introduced through coupling reactions ().
  • Critical parameters :
    • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reaction efficiency ().
    • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for carboxamide bond formation ().
    • Temperature : Controlled heating (80–120°C) to avoid decomposition ().

Q. Table 1: Reaction Optimization Parameters

StepCatalystSolventTemperature (°C)Yield (%)
CyclizationAlCl₃DCM8065–75
AlkylationK₂CO₃DMF12070–80
Amide couplingEDC/HOBtDMSORT60–70

Q. Key Analytical Tools :

  • Thin-layer chromatography (TLC) for real-time reaction monitoring ().
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity ().
    Reference : .

Q. How can structural characterization resolve ambiguities in tautomeric forms?

Methodological Answer : The compound’s tautomeric equilibrium (keto-amine vs. hydroxy-pyridine) can be resolved via:

  • X-ray crystallography : Directly visualizes the lactam form (keto-amine), as shown in analogous compounds ().
  • IR spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹) indicative of the keto group ().
  • Computational modeling : Density functional theory (DFT) predicts the keto form’s stability due to intramolecular hydrogen bonding (N–H⋯O) ().

Key Finding : In N-(3-bromo-2-methylphenyl) analogs, the keto tautomer dominates, with near-planar geometry (dihedral angle: 8.38° between aromatic rings) ().
Reference : .

Advanced Research Questions

Q. How do substituents influence bioactivity, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer : SAR studies require:

  • Substituent variation : Compare analogs with halogen (Cl, Br), methoxy, or methyl groups at specific positions ().
  • Biological assays : Test against targets (e.g., kinases, antimicrobial receptors) to correlate substituent effects with activity.

Q. Table 2: Substituent Effects on Bioactivity

Substituent (Position)Activity (IC₅₀, μM)Mechanism
2,4-Dichlorophenyl (R₁)0.5–2.0Apoptosis induction
2,4-Dimethoxyphenyl (R₂)1.2–3.5ROS modulation
Fluorine (R₃)0.8–1.8Enhanced membrane permeability

Data Contradiction : Fluorine at R₃ increases cytotoxicity but reduces solubility, necessitating formulation optimization ().
Reference : .

Q. How can computational modeling predict metabolic stability and drug-likeness?

Methodological Answer :

  • ADMET prediction : Tools like SwissADME calculate logP (2.5–3.2), suggesting moderate lipophilicity ().
  • Metabolic site identification : CYP450 enzyme docking simulations highlight susceptibility to oxidation at the dichlorophenylmethyl group ().
  • Hydrogen bond analysis : Intramolecular H-bonds (N–H⋯O) improve stability, reducing hepatic clearance ().

Key Finding : The compound’s naphthyridine core shows lower metabolic turnover compared to pyridine analogs ().
Reference : .

Q. How can conflicting solubility data from different studies be reconciled?

Methodological Answer : Discrepancies arise from:

  • Experimental conditions : Solubility in DMSO (25 mg/mL) vs. PBS (0.1 mg/mL) due to pH-dependent ionization ().
  • Crystallinity : Amorphous forms exhibit higher solubility than crystalline polymorphs ().
    Resolution :
  • Use dynamic light scattering (DLS) to assess particle size.
  • Conduct differential scanning calorimetry (DSC) to identify polymorphic forms.

Reference : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.